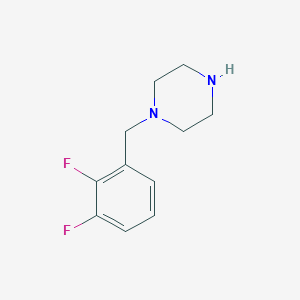

1-(2,3-Difluorobenzyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,3-difluorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBODJTRKPPKFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,3 Difluorobenzyl Piperazine

Conventional N-Alkylation Strategies

Conventional methods for synthesizing 1-(2,3-difluorobenzyl)piperazine primarily involve the direct functionalization of the piperazine (B1678402) ring. These N-alkylation strategies are widely employed due to their straightforward nature and the commercial availability of piperazine.

Alkylation with 2,3-Difluorobenzyl Halides

A primary and direct method for the synthesis of this compound is the nucleophilic substitution reaction between piperazine and a 2,3-difluorobenzyl halide, such as 2,3-difluorobenzyl chloride or bromide. In this reaction, the secondary amine group of the piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of the halide and displacing the halogen atom.

To prevent the common side-reaction of dialkylation, where both nitrogen atoms of piperazine are substituted, an excess of piperazine is typically used. This statistical approach favors the formation of the mono-substituted product. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct. The choice of solvent and base can influence the reaction rate and yield.

Table 1: Representative Conditions for N-Alkylation with 2,3-Difluorobenzyl Halides

| Halide | Base | Solvent | Temperature | Yield |

| 2,3-Difluorobenzyl chloride | Potassium carbonate | Acetonitrile | Reflux | Good |

| 2,3-Difluorobenzyl bromide | Triethylamine (B128534) | Dichloromethane (B109758) | Room Temp. | Moderate |

| 2,3-Difluorobenzyl chloride | Sodium bicarbonate | Ethanol (B145695)/Water | 80 °C | Good |

Note: This table is illustrative, based on general N-alkylation procedures for piperazines.

Reductive Amination Protocols for N-Benzylation

Reductive amination offers an alternative pathway for the N-benzylation of piperazine. This two-step, one-pot process involves the reaction of piperazine with 2,3-difluorobenzaldehyde. Initially, the amine and aldehyde condense to form an intermediate iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the final product, this compound.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity for iminium ions over carbonyls. nih.gov Other common reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). researchgate.net Continuous-flow hydrogenation has also been demonstrated as a scalable method for the synthesis of benzylpiperazine derivatives. researchgate.net

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), Room Temp. | Mild, selective, does not reduce the aldehyde. | Stoichiometric amounts needed. |

| Sodium Cyanoborohydride | Methanol (MeOH), pH control often needed. | Effective and commonly used. | Toxic cyanide byproduct. |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol (EtOH) or Methanol (MeOH), H₂ pressure. | "Green" method with water as the only byproduct. | Requires specialized pressure equipment. |

Advanced Piperazine Ring Construction Approaches

Beyond direct N-alkylation, advanced synthetic methodologies focus on constructing the piperazine ring with the desired substituent already incorporated or positioned for easy introduction. These methods offer greater control over the final structure, particularly for creating more complex or stereochemically defined piperazine derivatives.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium-catalyzed reactions are powerful tools for the formation of C-N bonds and heterocycles. While direct synthesis of this compound via a single palladium-catalyzed cyclization is less common, these methods are crucial for building the core piperazine scaffold, which can then be further functionalized. For instance, Buchwald-Hartwig amination can be used to couple an aryl halide with piperazine, a key step in the synthesis of many N-arylpiperazines. mdpi.com While the target molecule is an N-benzyl derivative, related palladium-catalyzed methodologies can be adapted for the synthesis of complex piperazine structures.

DABCO-Mediated Ring-Opening Processes for Piperazine Derivatization

1,4-Diazabicyclo[2.2.2]octane (DABCO) can serve as a synthetic equivalent for the piperazine ring. researchgate.netresearchgate.net This strategy involves the quaternization of one of the DABCO nitrogen atoms with an alkylating agent. The resulting quaternary ammonium (B1175870) salt is then susceptible to nucleophilic attack, leading to the ring-opening of the bicyclic structure to form a monosubstituted piperazine derivative. nih.gov

The process typically begins by activating the C-N bond of DABCO with various agents like alkyl or aryl halides. researchgate.netresearchgate.net The subsequent ring-opening reaction can provide N-substituted piperazines. researchgate.net This method is an effective way to synthesize piperazine derivatives that might be difficult to obtain through direct alkylation. researchgate.net

Stereoselective Synthesis of Piperazine Scaffolds

While this compound itself is achiral, the synthesis of chiral, C-substituted piperazine scaffolds is of significant interest in medicinal chemistry. mdpi.com The functionalization of carbon atoms on the piperazine ring is more challenging than N-functionalization but provides access to greater structural diversity. mdpi.comnih.gov

Strategies for stereoselective synthesis often involve:

Cyclization of Chiral Precursors: Starting with enantiomerically pure diamine precursors allows for the construction of a chiral piperazine ring.

Asymmetric Catalysis: Transition-metal catalysts, such as those based on iridium, have been used for the regio- and diastereoselective synthesis of C-substituted piperazines from imines. nih.govacs.org

Direct Asymmetric C-H Functionalization: This advanced approach involves the direct, enantioselective substitution of a C-H bond on a pre-formed piperazine ring, often using lithiation with a chiral ligand followed by reaction with an electrophile. mdpi.com

These stereoselective methods are crucial for exploring the chemical space around the piperazine core, enabling the synthesis of complex drug candidates with specific three-dimensional arrangements. nih.gov

Green Chemistry Approaches to Piperazine Synthesis

Green chemistry principles encourage the use of methods that reduce or eliminate the use or generation of hazardous substances. For piperazine synthesis, this includes minimizing solvent use, employing alternative energy sources like microwaves, and utilizing catalytic reactions that offer high atom economy and milder conditions.

The direct N-alkylation of piperazine with a suitable benzyl (B1604629) halide, such as 2,3-difluorobenzyl chloride or bromide, is a primary route to this compound. Traditional methods often involve the use of organic solvents and require a base to neutralize the hydrogen halide formed during the reaction. However, advancements in green chemistry have led to the exploration of solvent-free and catalyst-free conditions.

Solvent-free reactions, often conducted by heating a mixture of the neat reactants, can significantly reduce the environmental impact by eliminating solvent waste. For the synthesis of N-substituted piperazines, reacting piperazine with an alkylating agent without a solvent is a potential green alternative. researchgate.net To achieve mono-alkylation and avoid the formation of the 1,4-disubstituted by-product, a molar excess of piperazine can be used, with the unreacted piperazine itself acting as the base. Alternatively, using a monoprotonated piperazine salt can effectively prevent disubstitution, leading to high yields of the desired monoalkylated product. google.com

Research on the synthesis of various piperazine derivatives has demonstrated the feasibility of solvent-free approaches, which offer advantages in terms of simplified work-up procedures and reduced environmental footprint. researchgate.netresearchgate.net

Table 1: Comparison of Conventional vs. Green Approaches for N-Alkylation of Piperazine

| Feature | Conventional Method | Solvent-Free Method |

|---|---|---|

| Solvent | Typically uses organic solvents (e.g., ethanol, methanol) | No solvent required |

| Catalyst/Base | Often requires an external base (e.g., K₂CO₃) | Excess piperazine can act as the base |

| Work-up | May involve extraction and solvent evaporation | Simplified, often filtration and distillation |

| Environmental Impact | Higher due to solvent waste | Lower, reduced waste generation |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often, higher purity of the products. nih.goveurekaselect.com These benefits are attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.

In the context of synthesizing N-substituted piperazines like this compound, microwave irradiation can be applied to the N-alkylation reaction between piperazine and 2,3-difluorobenzyl halide. Such procedures can often be performed under solvent-free conditions, further enhancing their green credentials. researchgate.netnih.gov For instance, a mixture of piperazine and the alkylating agent can be irradiated on a solid support like alumina, leading to a rapid and efficient synthesis. nih.gov The combination of microwave heating and solvent-free conditions represents a highly efficient and environmentally friendly protocol for the preparation of a wide range of piperazine derivatives. nih.govnih.gov

Table 2: Representative Conditions for Microwave-Assisted Synthesis of Piperazine Derivatives

| Reactants | Catalyst/Support | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| Piperazine, Alkyl Halide | Alumina | Solvent-free | Minutes | High | nih.gov |

| N-Boc Dipeptide Esters | None | Solvent-free | Minutes | High | researchgate.net |

Visible-light photoredox catalysis has become a transformative technology in organic synthesis, enabling the activation of strong chemical bonds under mild conditions. mdpi.comencyclopedia.pub For piperazine systems, this methodology provides a novel and powerful way to achieve C-H functionalization, allowing for the direct introduction of substituents onto the carbon framework of the piperazine ring, which is often challenging using traditional methods. beilstein-journals.orgresearchgate.net

While typically applied for derivatization rather than the primary synthesis of the piperazine core, photoredox catalysis can be seen as a green synthetic methodology for accessing complex piperazine structures from simpler precursors. The reactions are generally conducted at room temperature using visible light as the energy source and a photocatalyst, such as an iridium or ruthenium complex, or purely organic dyes. mdpi.comencyclopedia.pub

For a pre-formed molecule like this compound, photoredox catalysis could potentially be used to functionalize the α-carbon atoms of the piperazine ring. The general mechanism involves the single-electron oxidation of the piperazine nitrogen by the excited photocatalyst, generating a nitrogen-centered radical cation. Subsequent deprotonation at an adjacent C-H bond forms an α-amino radical, which can then be intercepted by a variety of coupling partners, such as electron-deficient arenes or vinyl sulfones, to form new C-C bonds. encyclopedia.pubbeilstein-journals.org This approach offers a green alternative to classical methods that may require harsh reagents or multi-step sequences. mdpi.comresearchgate.net

Derivatization and Further Functionalization Strategies on this compound

Once this compound is synthesized, it can serve as a versatile scaffold for the creation of more complex molecules. The presence of a secondary amine in the piperazine ring and the activated difluorobenzyl group allows for a range of further chemical modifications.

The secondary amine (N-H) at the 4-position of the piperazine ring in this compound is nucleophilic and readily undergoes reactions with a wide array of electrophiles. This allows for the straightforward introduction of various functional groups at this position. Common derivatization reactions include:

Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base to introduce a second, different alkyl group.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Arylation: Palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution reactions with activated aryl halides can introduce an aryl group.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products. nih.gov

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

These reactions are fundamental in medicinal chemistry for building molecular diversity and tuning the pharmacological properties of piperazine-containing compounds. nih.gov The choice of reaction conditions can be tailored to the specific electrophile and the desired product.

The 2,3-difluorobenzyl group also offers opportunities for further functionalization, although the electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring towards electrophilic aromatic substitution. However, other transformations are possible:

Benzylic Functionalization: The methylene (B1212753) (CH₂) group connecting the aromatic ring and the piperazine moiety can potentially be functionalized, for example, through radical-based reactions.

Nucleophilic Aromatic Substitution (SₙAr): While fluorine is a poor leaving group in SₙAr reactions compared to other halogens, if additional activating groups (strong electron-withdrawing groups) are present on the ring, substitution of one of the fluorine atoms by a strong nucleophile might be possible under forcing conditions.

Directed Ortho-Metalation (DoM): It is conceivable that one of the fluorine atoms could direct lithiation to an adjacent carbon, allowing for the introduction of an electrophile at that position.

Modification of other substituents: If the difluorobenzyl ring were to bear other functional groups, these could be interconverted using standard synthetic organic methods. For example, a nitro group could be reduced to an amine, which could then undergo a host of further reactions, or an alkyl group could be oxidized to a carboxylic acid. youtube.com These transformations would also alter the electronic properties and directing effects for any subsequent reactions on the aromatic ring. youtube.com

The strategic modification of either the piperazine nitrogen or the difluorobenzyl ring allows for the systematic exploration of the chemical space around the this compound core, enabling the synthesis of a diverse library of analogues for various applications.

Spectroscopic and Advanced Structural Characterization of 1 2,3 Difluorobenzyl Piperazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound in solution. For 1-(2,3-Difluorobenzyl)piperazine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed for a complete structural assignment.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides the initial and most fundamental data for structural elucidation. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal through-bond connectivity between neighboring nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the difluorobenzyl group and the aliphatic protons of the piperazine (B1678402) ring. The aromatic region would likely display complex multiplets due to proton-proton and proton-fluorine couplings. The benzylic protons (Ar-CH₂) would appear as a singlet, while the piperazine protons would present as multiplets, often broad at room temperature due to conformational exchange. sigmaaldrich.com A proton on the secondary amine of the piperazine ring would appear as a broad singlet that can be exchanged with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The difluorinated aromatic ring would show characteristic signals with carbon-fluorine couplings (¹JCF, ²JCF, etc.). biophysics.orgchemicalbook.com The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the fluorine atoms. The piperazine ring carbons would appear in the aliphatic region of the spectrum. researchgate.net

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides a wide chemical shift dispersion, making it an excellent tool for analyzing fluorinated compounds. biophysics.orgacgpubs.org The spectrum of this compound would be expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, likely appearing as doublets of doublets due to coupling to each other and to adjacent protons. beilstein-journals.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| Difluorobenzyl Group | |||

| C1' | - | ~125.0 (dd, J=14, 4 Hz) | - |

| C2' | - | ~150.0 (dd, J=245, 13 Hz) | ~-138.0 (d, J=20 Hz) |

| C3' | - | ~150.0 (dd, J=250, 14 Hz) | ~-155.0 (d, J=20 Hz) |

| C4' | ~7.10 (m) | ~124.5 (dd, J=8, 4 Hz) | - |

| C5' | ~7.15 (m) | ~128.0 (d, J=2 Hz) | - |

| C6' | ~7.25 (m) | ~122.0 (d, J=4 Hz) | - |

| CH₂ | ~3.60 (s, 2H) | ~55.0 | - |

| Piperazine Ring | |||

| C2/C6 | ~2.90 (m, 4H) | ~54.0 | - |

| C3/C5 | ~2.50 (m, 4H) | ~45.0 | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and are subject to solvent and experimental conditions. Coupling constants (J) are given in Hz.

Two-Dimensional NMR Techniques for Connectivity and Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton connectivities within the molecule. sdsu.edu For this compound, cross-peaks would be expected between the coupled aromatic protons and between the protons within the piperazine ring, helping to delineate the spin systems. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu The HSQC spectrum would allow for the direct assignment of each carbon atom that has attached protons by correlating the known ¹H signals to their corresponding ¹³C signals. princeton.edu

Dynamic NMR Studies of Conformational Equilibria

The piperazine ring is known to exist in a dynamic equilibrium between two chair conformations. nih.gov Additionally, in N-benzylpiperazines, rotation around the C-N bond connecting the benzyl (B1604629) group to the piperazine ring can be restricted. msu.edu These dynamic processes can be studied using variable temperature (VT) NMR, also known as dynamic NMR (DNMR). nih.govcopernicus.org

At room temperature, if the conformational exchange is fast on the NMR timescale, averaged signals are observed for the piperazine protons. nih.gov Upon cooling, the rate of exchange slows down, and the individual signals for the axial and equatorial protons of the two conformers may become resolved, leading to a more complex spectrum. researchgate.net By analyzing the changes in the NMR line shape as a function of temperature, it is possible to determine the energy barriers for these conformational changes. unibas.itmdpi.com Coalescence temperature, the temperature at which two exchanging signals merge into a single broad peak, can be used to calculate the free energy of activation (ΔG‡) for the dynamic process. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, typically to four or more decimal places. bioanalysis-zone.com This high accuracy allows for the unambiguous determination of the elemental composition and thus the molecular formula of a compound. nih.gov For this compound (C₁₁H₁₄F₂N₂), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) confirms the molecular formula. nih.gov

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of fragment ions (product ions). auburn.edudokumen.pub The analysis of these fragmentation patterns provides valuable information about the structure of the precursor ion. libretexts.org

For this compound, the protonated molecule ([M+H]⁺) would be selected as the precursor ion. The most likely fragmentation pathways would involve cleavage of the bonds within the piperazine ring and the benzylic C-N bond. researchgate.netresearchgate.net

A plausible fragmentation pathway would include:

Loss of the difluorobenzyl radical: Cleavage of the benzylic C-N bond could result in the formation of a protonated piperazine fragment.

Formation of the difluorobenzyl cation: The primary fragmentation is often the cleavage of the benzylic C-N bond, leading to the formation of the stable difluorobenzyl cation.

Ring opening of the piperazine moiety: Subsequent fragmentation of the piperazine ring can lead to a series of smaller fragment ions.

Table 3: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 213.12 | 127.04 | C₄H₈N₂ | [C₇H₅F₂]⁺ (Difluorobenzyl cation) |

| 213.12 | 87.09 | C₇H₅F₂ | [C₄H₁₁N₂]⁺ (Protonated piperazine) |

| 87.09 | 70.07 | NH₃ | [C₄H₈N]⁺ |

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. These vibrations include stretching (symmetric and asymmetric) and bending (scissoring, rocking, wagging, and twisting) modes. libretexts.org The analysis of the IR spectrum for this compound allows for the identification of its key structural components, including the difluorobenzyl group and the piperazine ring.

While a specific spectrum for this compound is not publicly available, the characteristic vibrational modes can be inferred from analyses of closely related compounds, such as other piperazine and difluorobenzyl derivatives. nih.govdergipark.org.tr

Key Vibrational Modes:

Aromatic C-H Stretching: The stretching vibrations for C-H bonds on the difluorophenyl ring are typically observed as weak to medium bands in the 3100-3000 cm⁻¹ region. dergipark.org.tr

Aliphatic C-H Stretching: The piperazine ring and the methylene (B1212753) bridge (-CH₂-) give rise to characteristic symmetric and asymmetric stretching vibrations. These bands are expected in the 2950-2800 cm⁻¹ range. dergipark.org.tr For instance, in 1-(2-nitrophenyl)piperazine, these CH stretching vibrations from the piperazine ring appear at 2949, 2915, and 2834 cm⁻¹. dergipark.org.tr

C-N Stretching: The stretching vibration of the C-N bonds in the piperazine ring is a key indicator. In piperazine derivatives, these absorptions typically occur in the 1350-1150 cm⁻¹ range. researchgate.net

C-F Stretching: The presence of fluorine atoms on the benzene (B151609) ring will result in strong C-F stretching absorption bands. These are typically found in the region of 1250-1000 cm⁻¹.

N-H Bending and Stretching: The secondary amine (N-H) in the piperazine ring exhibits a characteristic stretching vibration, often seen as a medium band around 3350-3250 cm⁻¹. researchgate.net The N-H bending (wagging) vibration can also be observed, typically around 800-750 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring usually appear in the 1600-1450 cm⁻¹ region. dergipark.org.tr

The following table summarizes the expected IR absorption frequencies for this compound based on data from analogous structures.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Inferred From Similar Compounds |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to medium intensity bands are characteristic for aromatic C-H stretching. dergipark.org.tr |

| Aliphatic C-H Stretch (Piperazine) | 2950 - 2800 | Asymmetric and symmetric stretches from the piperazine and methylene groups are expected here. dergipark.org.tr |

| N-H Stretch (Piperazine) | 3350 - 3250 | A medium absorption band is typical for secondary amines. researchgate.net |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Multiple bands are expected from the benzene ring skeletal vibrations. dergipark.org.tr |

| C-N Stretch (Piperazine) | 1350 - 1150 | The tertiary and secondary amine C-N stretches in the piperazine ring fall in this region. researchgate.net |

| C-F Stretch | 1250 - 1000 | Strong absorptions due to the electronegative fluorine atoms are a key feature. |

| N-H Bending (Wagging) | 800 - 750 | This out-of-plane bending vibration is another characteristic feature of the secondary amine in the piperazine ring. researchgate.net |

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

While the specific crystal structure of this compound is not reported, the analysis of a very similar compound, 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine , provides valuable insights into the likely solid-state characteristics. iucr.org The study of this analog revealed its crystal system, space group, and unit cell dimensions, which are crucial parameters in crystallography. iucr.orgnih.gov

| Crystallographic Parameter | 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine |

| Chemical Formula | C₁₈H₂₀F₂N₂O₂S |

| Formula Weight | 366.42 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.6680 (2) |

| b (Å) | 36.0404 (8) |

| c (Å) | 7.6093 (2) |

| β (°) | 99.728 (2) |

| Volume (ų) | 1802.35 (8) |

| Z (molecules/unit cell) | 4 |

Data sourced from the crystallographic study of 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine. iucr.org

Crystal Growth Strategies for this compound

Obtaining high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. Several strategies can be employed for the crystal growth of organic compounds like this compound. The choice of method depends on the compound's solubility and stability.

Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. For the related compound, 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine, colorless prism-shaped crystals were successfully grown by the slow evaporation of a dichloromethane (B109758)/methanol (7:3) mixture. iucr.org This suggests that a similar solvent system could be effective for the 2,3-difluoro isomer.

Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, leading to crystallization at the interface.

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, promoting crystal formation. The rate of cooling is a critical parameter that influences the size and quality of the crystals.

Vapor Diffusion: This method is useful for small quantities of material. A drop of the concentrated solution of the compound is placed in an enclosed chamber containing a reservoir of a more volatile, miscible non-solvent. The non-solvent vapor diffuses into the solution drop, reducing the compound's solubility and inducing crystallization.

The success of these methods relies on careful control of factors such as solvent purity, temperature, and the rate of supersaturation. nasa.gov

Conformational Analysis of the Piperazine Ring in the Crystalline State

The piperazine ring is a flexible six-membered ring that can exist in several conformations, with the "chair" form being the most energetically favorable. researchgate.net X-ray diffraction studies of various piperazine derivatives consistently show that the piperazine ring adopts a chair conformation in the crystalline state. researchgate.netiucr.org

In the crystal structure of 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine , the central piperazine ring was confirmed to adopt a chair conformation. iucr.orgnih.gov Similarly, the piperazine ring in 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone also exists in a chair conformation, with the substituents on the nitrogen atoms (the 2,4-difluorobenzyl and chloroacetyl groups) located in equatorial positions to minimize steric strain. iucr.org

Computational Chemistry and Quantum Chemical Investigations of 1 2,3 Difluorobenzyl Piperazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is used to determine the electronic structure of molecules, providing a foundation for predicting a wide array of properties. For 1-(2,3-Difluorobenzyl)piperazine, DFT calculations are instrumental in building a comprehensive profile of its chemical nature. These calculations are typically performed using a combination of a functional (like B3LYP or ωB97XD) and a basis set (such as 6-31G(d,p) or DGDZVP2) to approximate the complex behavior of electrons in the molecule.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms—the molecule's equilibrium geometry—must be determined. Geometry optimization is a computational process that systematically alters the coordinates of the atoms to find the structure with the lowest possible energy on the potential energy surface.

For a flexible molecule like this compound, this process is more complex than finding a single minimum. The molecule possesses multiple rotatable bonds, notably around the benzyl (B1604629) group and within the piperazine (B1678402) ring, leading to various possible conformers. The piperazine ring itself can adopt different conformations, such as the chair, boat, or twist-boat forms, with the chair conformation typically being the most stable.

Computational studies on substituted piperazines have shown that the orientation of the substituent can be either axial or equatorial, with the equatorial position often being energetically favored to minimize steric hindrance. A thorough conformational analysis involves mapping the potential energy surface to identify all low-energy conformers and the transition states that connect them. This exploration reveals the relative stability of each conformer and the energy barriers to interconversion, which collectively define the molecule's conformational landscape.

Illustrative Data: The following table represents typical data that would be generated from a DFT geometry optimization of the most stable conformer of this compound. The values are representative and serve as an example of computational output.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-N (piperazine ring) | ~1.46 Å |

| Bond Length | C-C (aromatic ring) | ~1.39 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | C-N-C (piperazine ring) | ~110° |

| Dihedral Angle | C-C-N-C (benzyl to piperazine) | ~175° (anti-periplanar) |

The electronic behavior of a molecule is governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most easily added, indicating the molecule's ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. Analysis of the spatial distribution of these orbitals reveals which parts of the molecule are most involved in electron donation and acceptance, providing clues to its reactive sites.

Illustrative Data: A DFT calculation would yield the following type of electronic property data for this compound.

| Property | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates high kinetic stability |

Once the optimized geometry is found, vibrational frequency calculations can be performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) spectrum.

The calculations yield a set of vibrational modes, each with a specific frequency and intensity. These modes correspond to the stretching, bending, and twisting of chemical bonds. The predicted frequencies and intensities can be plotted to generate a theoretical IR spectrum, which can be compared with experimental spectra to aid in structural confirmation. For this compound, characteristic peaks would be expected for C-H stretching in the aromatic and piperazine rings, C-N stretching, C-F stretching, and various bending modes in the fingerprint region.

Illustrative Data: Below are examples of predicted vibrational frequencies and their assignments for this compound.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| 3050-3100 | Aromatic C-H Stretch | Medium |

| 2850-2950 | Aliphatic C-H Stretch (piperazine) | Strong |

| 1500-1600 | Aromatic C=C Stretch | Medium-Strong |

| 1250-1350 | C-F Stretch | Strong |

| 1100-1200 | C-N Stretch | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

Calculated chemical shifts for a candidate structure can be compared against experimental data to verify or determine the correct structure, including subtle stereochemical details. For this compound, these calculations would predict distinct signals for the protons and carbons in the difluorobenzyl ring and the piperazine moiety, taking into account the electronic effects of the fluorine substituents.

Illustrative Data: A representative table of predicted ¹³C NMR chemical shifts for key carbon atoms in the molecule.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|

| C (ipso, benzyl) | ~130 |

| C-F | ~150 (with C-F coupling) |

| CH₂ (benzyl) | ~60 |

| CH₂ (piperazine, adjacent to N-benzyl) | ~53 |

| CH₂ (piperazine, adjacent to NH) | ~45 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, revealing how the molecule explores its conformational landscape at a given temperature.

For this compound, an MD simulation would show the flexibility of the piperazine ring and the rotation of the benzyl group. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor site. By running simulations in an explicit solvent like water, one can also study the influence of the environment on conformational preferences and the formation of intermolecular hydrogen bonds.

Reactivity and Selectivity Prediction

The results from DFT calculations can be used to predict a molecule's reactivity. The HOMO and LUMO energies and distributions are key indicators of where electrophilic and nucleophilic attacks are likely to occur. Additionally, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP map visualizes the charge distribution across the molecule's surface, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.

For this compound, the electron-rich regions would likely be centered on the nitrogen atoms and the fluorine atoms, while the electron-poor regions would be associated with the hydrogen atoms of the piperazine N-H group and the aromatic ring. These insights are invaluable for predicting how the molecule will interact with other molecules, including biological targets or reagents in a chemical synthesis. Global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity can also be calculated from HOMO and LUMO energies to quantify the molecule's reactive tendencies.

Electrostatic Potential Surfaces (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule in three-dimensional space. It allows for the identification of electrophilic and nucleophilic sites, which are crucial for understanding and predicting chemical reactivity. The MEP map is color-coded to represent different electrostatic potential values. Typically, red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas denote regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For a molecule like this compound, one would anticipate that the nitrogen atoms of the piperazine ring would be regions of high electron density (negative potential), making them likely sites for protonation and interaction with electrophiles. The fluorine atoms on the benzyl group, due to their high electronegativity, would also contribute to regions of negative potential. The hydrogen atoms, particularly those attached to the nitrogen atoms of the piperazine ring, would be expected to show positive electrostatic potential.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method that allows for the visualization and characterization of weak interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are fundamental to molecular conformation, stability, and intermolecular recognition. NCI analysis is typically presented as a scatter plot or a three-dimensional surface, where different types of interactions are distinguished by color.

In the context of this compound, NCI analysis could reveal intramolecular hydrogen bonds, if present, and other noncovalent interactions that dictate the molecule's preferred conformation. For instance, interactions between the fluorine atoms and hydrogen atoms on the piperazine ring could influence the orientation of the benzyl group relative to the piperazine ring.

Reactivity and Reaction Mechanisms Involving 1 2,3 Difluorobenzyl Piperazine

Mechanistic Studies of Alkylation and Acylation Reactions at Nitrogen

The piperazine (B1678402) moiety of 1-(2,3-difluorobenzyl)piperazine contains two nitrogen atoms with distinct reactivity profiles. The N1 nitrogen is tertiary, bonded to the electron-withdrawing 2,3-difluorobenzyl group, while the N4 nitrogen is a secondary amine. This structural arrangement dictates the mechanism of common N-functionalization reactions like alkylation and acylation.

Alkylation: The alkylation of this compound typically proceeds via a nucleophilic substitution (SN2) mechanism. The reaction involves the lone pair of electrons on the N4 nitrogen attacking an electrophilic carbon atom of an alkyl halide or a similar alkylating agent. researchgate.net The N4 nitrogen is the primary site of reaction due to its higher nucleophilicity and lower steric hindrance compared to the N1 nitrogen.

The general mechanism involves:

Nucleophilic Attack: The secondary amine (N4) acts as the nucleophile, attacking the alkyl halide to form a quaternary ammonium (B1175870) salt intermediate.

Deprotonation: A base, which can be an excess of the piperazine starting material or an added base like triethylamine (B128534) or potassium carbonate, removes a proton from the N4 nitrogen to yield the final N-alkylated product and neutralize the newly formed acid. researchgate.netresearchgate.net

Acylation: Acylation reactions with agents like acid chlorides or anhydrides follow a nucleophilic acyl substitution mechanism. nih.gov Similar to alkylation, the more nucleophilic and less hindered N4 nitrogen is the reactive site.

The mechanistic steps are:

Nucleophilic Addition: The N4 nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion) to form a protonated amide.

Deprotonation: A base present in the reaction mixture deprotonates the nitrogen, yielding the stable N-acylpiperazine product. nih.govresearchgate.net

The reaction conditions for these transformations are generally mild, often conducted at room temperature in a suitable solvent like dichloromethane (B109758) or dimethylformamide. researchgate.netnih.gov

Table 1: Comparison of Alkylation and Acylation at the N4 Position

| Reaction Type | Typical Reagent | Key Mechanistic Step | Intermediate | Product |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | SN2 Nucleophilic Attack | Quaternary Ammonium Salt | N4-Alkyl-1-(2,3-difluorobenzyl)piperazine |

| Acylation | Acyl Chloride (RCOCl) | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | N4-Acyl-1-(2,3-difluorobenzyl)piperazine |

Stereochemical Aspects of Chemical Transformations

The stereochemistry of reactions involving this compound can be considered from two perspectives: reactions creating a new stereocenter on a substituent, and the potential for atropisomerism arising from the N-benzyl bond.

Reactions at Substituents: When this compound is used as a building block, subsequent transformations on an attached side chain can lead to the formation of new stereocenters. The stereochemical outcome of such reactions is governed by the principles of asymmetric synthesis, potentially involving chiral reagents, catalysts, or auxiliaries to control the formation of the desired stereoisomer. iranchembook.ir For instance, the reduction of a ketone on a side chain attached to N4 could yield a chiral alcohol, with the stereoselectivity depending on the chosen reducing agent and reaction conditions.

Atropisomerism: A significant stereochemical feature potentially relevant to this compound is atropisomerism. This phenomenon occurs when rotation around a single bond is sufficiently hindered, leading to the existence of stable, separable rotational isomers (atropisomers). acs.org In this molecule, the bond between the piperazine N1 atom and the benzyl (B1604629) group's CH₂ is a potential chiral axis. The presence of a fluorine atom at the ortho-position (C2) of the benzyl ring can create steric hindrance that restricts free rotation around this N-C bond. While a 2,3-difluoro substitution provides less steric bulk than a 2,6-disubstitution, which is more commonly associated with stable atropisomers, the potential for hindered rotation still exists and could influence the molecule's conformational preferences and interactions in a chiral environment. acs.org The energy barrier to rotation would determine whether the atropisomers are stable enough to be isolated at a given temperature.

Influence of Fluorine Substitution on Reactivity Pathways

The two fluorine atoms on the benzyl ring exert a profound influence on the reactivity of the piperazine moiety through strong inductive effects. tandfonline.com

Electronic Effects: Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring causes a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds to the benzylic carbon and subsequently to the N1 nitrogen of the piperazine ring. This electron withdrawal decreases the electron density on the N1 nitrogen, significantly reducing its basicity and nucleophilicity. tandfonline.com Consequently, the N1 nitrogen is rendered essentially unreactive towards common electrophiles like alkyl and acyl halides under standard conditions.

Basicity (pKa) Modulation: The electron-withdrawing nature of the 2,3-difluorobenzyl group lowers the pKa of the conjugate acid of the piperazine. This makes the piperazine nitrogens less basic compared to an unsubstituted N-benzylpiperazine. This reduced basicity can affect reaction rates and equilibria, particularly in base-catalyzed processes. tandfonline.com

Impact on N4 Reactivity: While the primary electronic effect is on N1, it also indirectly influences the N4 nitrogen. By deactivating N1, the fluorine substitution enhances the relative reactivity difference between the two nitrogen atoms, thereby improving the selectivity of reactions at the N4 position.

C-F Bond Stability: The carbon-fluorine bond is exceptionally strong, making the difluorobenzyl group chemically stable and generally unreactive under the conditions used for N-alkylation or N-acylation. tandfonline.com

Table 2: Electronic Influence of 2,3-Difluoro Substituents

| Property | Influence of Fluorine Atoms | Consequence on Reactivity |

|---|---|---|

| N1 Nucleophilicity | Strong inductive electron withdrawal (-I effect) | Significantly decreased; N1 is unreactive in alkylation/acylation. |

| N4 Nucleophilicity | Remains a secondary amine | Becomes the exclusive site for nucleophilic attack. |

| Basicity (pKa) | Electron withdrawal lowers electron density on both nitrogens | Reduced basicity compared to non-fluorinated analogues. |

| Reaction Selectivity | Enhances the electronic difference between N1 and N4 | High regioselectivity for N4-functionalization. |

Regioselectivity and Chemoselectivity in Transformations

Regioselectivity: In the context of this compound, regioselectivity refers to the preferential reaction at one of the two non-equivalent nitrogen atoms. As established, reactions such as alkylation and acylation are highly regioselective for the N4 position. nih.gov

The key factors driving this selectivity are:

Steric Hindrance: The N1 atom is a tertiary amine, sterically encumbered by the bulky 2,3-difluorobenzyl group and two ring carbons. The N4 atom is a secondary amine, with only a hydrogen atom and two ring carbons, making it far more sterically accessible to incoming electrophiles.

Electronic Effects: The powerful electron-withdrawing effect of the difluorobenzyl group drastically reduces the nucleophilicity of the N1 nitrogen, as discussed previously. tandfonline.comnih.gov

The combination of these electronic and steric factors ensures that functionalization occurs almost exclusively at the N4 position. This predictable regioselectivity makes this compound a valuable synthon for building more complex molecules where a specific substitution pattern is required. researchgate.net

Chemoselectivity: Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. When this compound is part of a more complex molecule, its N4-amine can be selectively targeted. For example, in a molecule containing both the piperazine N4-H group and a hydroxyl (-OH) group, it is possible to achieve selective acylation of the more nucleophilic amine over the alcohol under controlled conditions (e.g., by avoiding strong bases that would deprotonate the alcohol). Conversely, specific reagents could be chosen to target the other functional group while leaving the piperazine intact. The predictable reactivity of the N4-amine allows for its use as a reliable nucleophilic handle in multistep syntheses.

Advanced Analytical Method Development for 1 2,3 Difluorobenzyl Piperazine Quantification and Purity Assessment

The accurate quantification and comprehensive purity assessment of 1-(2,3-Difluorobenzyl)piperazine are critical for its application in research and development. The development of robust analytical methods is essential to ensure the identity, strength, and purity of the compound. This involves utilizing advanced chromatographic techniques capable of separating the main component from potential process-related impurities and degradation products.

Purification and Isolation Techniques for 1 2,3 Difluorobenzyl Piperazine

Crystallization and Recrystallization Strategies

Crystallization is a fundamental technique for the purification of solid organic compounds. It relies on the differences in solubility of the compound and its impurities in a given solvent. Recrystallization is a further purification step where the crystalline material is dissolved in a suitable solvent and then allowed to crystallize again.

The choice of an appropriate solvent system is paramount for successful crystallization and recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. For derivatives of fluorobenzyl piperazine (B1678402), various solvent systems have been utilized. For instance, single crystals of 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone suitable for X-ray diffraction were grown by the slow evaporation of a mixed solution of petroleum ether and ethyl acetate (B1210297) at room temperature. iucr.org Similarly, colorless prisms of 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine were obtained from a dichloromethane (B109758)/methanol mixture (7:3 ratio) through slow evaporation. iucr.org

The optimization of the solvent system involves experimenting with different solvents and their ratios to achieve the best balance between yield and purity. For a derivative, N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide, an amorphous solid was obtained by precipitation from a water/methanol solution and then converted to a crystalline form by slurrying in ethanol (B145695) followed by the addition of water. google.com

Table 1: Solvent Systems for Crystallization of 1-(2,3-Difluorobenzyl)piperazine Derivatives

| Compound | Solvent System | Method |

| 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone | Petroleum ether / Ethyl acetate | Slow evaporation |

| 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine | Dichloromethane / Methanol (7:3) | Slow evaporation |

| N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide | Ethanol / Water | Slurrying/Precipitation |

The morphology and purity of the crystals are influenced by factors such as the rate of cooling, solvent purity, and the presence of seed crystals. For 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine, the piperazine ring adopts a chair conformation, and the crystal structure consists of molecules stacked along the a-axis through weak C–H···O and C–H···F interactions. iucr.orgnih.gov In the case of 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone, the piperazine ring is also in a chair conformation with the 2,4-difluorobenzyl and chloroacetyl substituents in equatorial positions. iucr.org The purity of a related compound, N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide, was determined to be greater than 95% by HPLC before the final crystallization step. google.com

Chromatographic Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Column chromatography is a widely used method for purifying individual chemical compounds from mixtures. It relies on the differential adsorption of compounds to the adsorbent as the mixture passes through a column packed with a stationary phase. For a derivative, 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine, the crude product was purified by column chromatography using silica (B1680970) gel (230–400 mesh) and a petroleum ether/ethyl acetate mixture as the eluent. researchgate.net Similarly, process-related impurities in ticagrelor, which contains a difluorophenyl group, were isolated from an enriched crude sample using column chromatography. researchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating and purifying compounds from a mixture. shimadzu.comwarwick.ac.uk It operates on the same principles as analytical HPLC but is designed to handle larger sample loads. In the synthesis of piperazine derivatives, preparative HPLC is often used to isolate impurities for structural characterization. For example, an unknown impurity in isoproterenol (B85558) hydrochloride was isolated by preparative liquid chromatography to confirm its structure using various spectroscopic methods. researchgate.net A patent for piperazine derivatives mentions the use of preparative chiral HPLC to separate enantiomers. google.com

Table 2: HPLC Conditions for Piperazine Derivatives

| Compound/Mixture | Column Type | Mobile Phase | Detection | Reference |

| Piperazine derivatives | Synergi C18 | Not specified | LC-MS | semanticscholar.org |

| 1-(2,3-dichlorophenyl) piperazine hydrochloride | Octadecylsilane bonded silica | A: Acetonitrile-disodium hydrogen phosphate (B84403) buffer; B: Acetonitrile-phosphoric acid (gradient elution) | UV, 254nm | google.com |

| Benzylpiperazine and related compounds | NUCLEODUR C18 HTec | A: 1.1 g/L NaH2PO4, pH 2.5; B: Acetonitrile (gradient elution) | UV, 195nm | mn-net.com |

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org This technique is particularly useful for the purification of low to moderate molecular weight, thermally labile molecules and for the separation of chiral compounds. wikipedia.orgchromatographyonline.com SFC is considered a "greener" alternative to normal-phase liquid chromatography due to the use of CO2, which is less toxic and costly than many organic solvents. chromatographyonline.com The addition of polar modifiers like methanol, ethanol, or isopropanol (B130326) expands the range of analytes that can be separated. chromatographyonline.com While specific examples of SFC for the direct purification of this compound are not prevalent in the searched literature, its application in separating chiral molecules and in the pharmaceutical industry for both chiral and achiral separations makes it a relevant and powerful purification technique for this class of compounds. wikipedia.orgchromatographyonline.com The instrumentation for SFC is similar to that of HPLC, but it requires pressure and temperature control to maintain the mobile phase in its supercritical state. wikipedia.org

Filtration and Solid-Liquid Separation Techniques

Filtration is a fundamental and widely used technique in synthetic organic chemistry for the separation of a solid product from a liquid phase. This process is integral to the work-up procedure of many reactions that yield a solid precipitate, such as the synthesis of piperazine derivatives.

In the context of the synthesis of piperazine compounds, filtration is often employed after a precipitation or crystallization step. For instance, in the preparation of related piperazine derivatives, the desired product is often precipitated from the reaction mixture or a crystallization solvent. The resulting solid is then collected by filtration. The solid material retained by the filter is known as the filter cake, which is then typically washed with a suitable solvent to remove any residual impurities and the mother liquor.

Key steps and considerations in the filtration of this compound would include:

Solvent Selection: The choice of solvent for washing the filter cake is crucial. An ideal solvent should effectively dissolve impurities but not the desired compound, this compound. This minimizes product loss during the washing step.

Filtration Method: Depending on the scale of the synthesis, either gravity filtration or, more commonly, vacuum filtration is used. Vacuum filtration is generally faster and more efficient at removing the liquid phase.

Drying: After filtration and washing, the isolated solid is typically dried under vacuum to remove any residual solvent. google.com

While direct procedural details for the filtration of this compound are not extensively documented in public literature, the general methods applied to other solid piperazine derivatives are applicable. For example, in the synthesis of a similar compound, N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide, the final product is isolated by filtration after precipitation. google.com Similarly, in another process, a piperazine derivative is filtered off as a solid product after being cooled. google.com

Table 1: General Parameters for Filtration of Piperazine Derivatives

| Parameter | Description | Common Practice |

| Filtration Type | The method used to separate the solid from the liquid. | Vacuum Filtration |

| Washing Solvent | A solvent used to rinse the isolated solid and remove impurities. | A solvent in which the product has low solubility. |

| Drying Method | The technique used to remove residual solvent from the purified solid. | Drying under vacuum. |

Sublimation (if applicable to the compound's physical state characteristics)

Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then re-condensed back into a solid form. This method is particularly effective for separating volatile solids from non-volatile impurities. byjus.comsimsonpharma.comuobasrah.edu.iq

The applicability of sublimation for the purification of this compound depends on its thermal stability and vapor pressure at temperatures below its melting point. For a compound to be a good candidate for sublimation, it should have a relatively high vapor pressure at a temperature that does not cause decomposition. utoronto.ca This is often true for symmetrical and non-ionic molecules with weak intermolecular forces. uobasrah.edu.iqutoronto.ca

The process involves heating the crude solid material in a sublimation apparatus under vacuum. The purified compound sublimes and deposits on a cooled surface (a cold finger or the upper, cooler parts of the apparatus), while non-volatile impurities remain in the heating zone. utoronto.cagoogle.com

Table 2: Factors Influencing the Sublimation of Organic Solids

| Factor | Influence on Sublimation | Relevance to this compound |

| Vapor Pressure | Higher vapor pressure at a given temperature facilitates sublimation. | The vapor pressure of this compound at various temperatures would need to be determined experimentally. |

| Thermal Stability | The compound must be stable and not decompose at the sublimation temperature. | Thermogravimetric analysis (TGA) could establish the decomposition temperature of the compound. |

| Impurities | Impurities should be significantly less volatile than the target compound. | The nature of impurities from the synthesis would determine the effectiveness of this technique. |

| Pressure | Reduced pressure lowers the required sublimation temperature. | Vacuum sublimation would likely be the method of choice to avoid thermal degradation. |

Given that piperazine itself can be sublimed, and many organic compounds of similar molecular weight can be purified by this method, it is plausible that this compound could also be purified by sublimation under appropriate conditions. However, experimental validation would be necessary to establish the optimal temperature and pressure for efficient and effective purification without significant product loss or degradation.

Future Research Directions and Emerging Areas in 1 2,3 Difluorobenzyl Piperazine Research

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of 1-(2,3-difluorobenzyl)piperazine, a compound of interest in medicinal chemistry, is an area ripe for the application of green chemistry principles. Future research will increasingly focus on the development of synthetic routes that are not only efficient in terms of yield but also in their use of resources and minimization of waste.

One promising avenue is the exploration of catalyst-free, one-pot, and multi-component domino reactions. rsc.orgrsc.org These approaches are inherently more atom-economical as they combine several reaction steps into a single operation, thereby reducing the need for intermediate purification steps and minimizing solvent usage and waste generation. rsc.orgrsc.org Such strategies have already been successfully applied to the synthesis of various disubstituted piperazine (B1678402) derivatives, demonstrating their potential for producing complex molecules with high efficiency. rsc.orgrsc.orgdntb.gov.ua

Furthermore, the use of environmentally friendly catalysts is a key aspect of sustainable synthesis. Research into the use of natural and treated clays, such as Maghnite-H+, as heterogeneous catalysts offers a greener alternative to traditional methods. researchgate.net These clay-based catalysts can facilitate reactions in bulk (without a solvent) or in aqueous media, further enhancing the environmental profile of the synthesis. researchgate.netrjptonline.org The development of methods like the cyclocondensation of diols and diamines in water using iridium catalysts represents a significant step towards a more sustainable production of piperazine cores. rjptonline.org

The principles of atom economy, which focus on maximizing the incorporation of all materials used in the synthesis into the final product, will continue to be a guiding factor. researchgate.net Methods that achieve 100% atom economy, such as certain catalytic head-to-head couplings of imines, are highly desirable for the synthesis of C-substituted piperazines. researchgate.net The application of these and other innovative, sustainable methodologies will be crucial for the future large-scale and environmentally responsible production of this compound.

Table 1: Comparison of Synthetic Strategies for Piperazine Derivatives

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| One-Pot, Multi-Component Domino Reactions | - Catalyst-free

| Increased efficiency, lower environmental impact, operational simplicity. | rsc.org, rsc.org |

| Green Catalysis (e.g., Maghnite-H+) | - Use of natural, reusable catalysts

| Environmentally benign, potentially lower cost, suitable for bulk synthesis. | researchgate.net |

| Aqueous Phase Synthesis with Metal Catalysts | - Use of water as a solvent

| Reduced use of volatile organic compounds, aligns with green chemistry principles. | rjptonline.org |

| 100% Atom-Economic Couplings | - Maximizes incorporation of starting materials into the product

| Minimal waste generation, high efficiency, and control over product structure. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, moving it from a trial-and-error-based practice to a more predictive and efficient endeavor. nih.gov For a molecule like this compound, where the fluorine substitutions can influence reactivity in complex ways, ML models offer a powerful tool for navigating the vast landscape of possible reaction conditions.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new, untested reactions with increasing accuracy. researchgate.net This is particularly valuable for fluorinated compounds, where the unique electronic properties of fluorine can significantly impact reaction pathways. researchgate.net By identifying complex patterns in reaction data, ML can help to select the most promising synthetic routes, optimize reaction conditions for higher yields, and even predict the formation of byproducts. researchgate.net

Retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available precursors, is another area where AI is making a significant impact. arxiv.org ML-driven tools can propose multiple viable synthetic pathways, allowing chemists to choose the most efficient, cost-effective, and sustainable option. arxiv.org These tools can also incorporate factors like the cost of starting materials and the toxicity of reagents into their predictions, facilitating the design of greener synthetic routes. arxiv.org

Furthermore, ML models are being developed to predict various molecular properties, which can guide the design of new derivatives of this compound with desired biological activities. mdpi.com By correlating structural features with activity, these models can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. mdpi.com The use of ML to predict spectroscopic data, such as NMR chemical shifts, can also aid in the rapid characterization and confirmation of newly synthesized compounds. chemrxiv.org

Exploration of Novel Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring optimal process control. Future research in the synthesis of this compound will likely involve the development and application of advanced spectroscopic probes for in-situ reaction monitoring.

Techniques such as benchtop Nuclear Magnetic Resonance (NMR) and Near-Infrared (NIR) spectroscopy, often coupled with fiber-optic probes, allow for the continuous analysis of a reaction mixture as it proceeds. academie-sciences.frmagritek.com This provides valuable, real-time data on the concentrations of reactants, intermediates, and products, enabling chemists to gain a deeper understanding of the reaction mechanism and to optimize conditions for improved yield and purity. magritek.comresearchgate.net For instance, real-time monitoring can help to determine the precise endpoint of a reaction, preventing the formation of degradation products that can result from prolonged reaction times.

The development of novel spectroscopic probes with enhanced sensitivity and selectivity is an active area of research. nih.gov Probes that exhibit a change in their spectroscopic signal in response to a specific chemical transformation, such as a change in the π-conjugated system, can provide a highly predictable and high-contrast signal for monitoring reaction progress. nih.gov The integration of such probes into microfluidic reactor systems allows for high-throughput screening of reaction conditions and rapid optimization of synthetic protocols. rsc.org

For the synthesis of this compound, the use of these advanced monitoring techniques could lead to more robust and reproducible manufacturing processes. By providing a detailed, real-time picture of the reaction, these methods can help to ensure consistent product quality and facilitate the scale-up from laboratory to industrial production.

Advanced Theoretical Modeling for Predictive Chemical Design

Theoretical modeling and computational chemistry are becoming indispensable tools in modern drug discovery and materials science. For this compound, advanced theoretical methods can provide deep insights into its electronic structure, conformational preferences, and potential interactions with biological targets, thereby guiding the design of new and improved derivatives.

The use of fractional derivatives in theoretical models is an emerging area that could offer new ways to describe the complex behavior of molecules. mdpi.comtue.nlnih.gov These mathematical tools, which generalize the concept of differentiation to non-integer orders, may be particularly well-suited for modeling systems with memory effects or non-local interactions, which can be relevant in biological systems. mdpi.comnih.gov While still a developing field, the application of fractional calculus to molecular modeling could lead to more accurate predictions of molecular properties and dynamics. mdpi.com

Gaussian processes (GPs), a type of machine learning model, are also being explored for their potential in modeling chemical systems. arxiv.org GPs can be used to create flexible and accurate models of potential energy surfaces and to predict a wide range of molecular properties. arxiv.org A particularly interesting application is the use of GPs to model the derivatives of a function, which could be used to predict how a molecule's properties will change in response to small structural modifications. arxiv.org

By combining these advanced theoretical approaches with traditional quantum mechanical calculations, researchers can build increasingly sophisticated models for predictive chemical design. These models can be used to screen virtual libraries of compounds, to identify candidates with the desired properties, and to rationalize structure-activity relationships. For this compound, such an in-silico-driven approach could significantly accelerate the discovery of new analogues with enhanced therapeutic potential.

Q & A

Q. What synthetic strategies are effective for preparing 1-(2,3-difluorobenzyl)piperazine derivatives?

- Methodological Answer : A robust approach involves alkylation of the piperazine core with 2,3-difluorobenzyl halides. For example, in analogous syntheses (e.g., 1-(2-fluorobenzyl)piperazine), propargyl bromide is introduced via nucleophilic substitution in DMF with K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate/hexane eluent) . Key steps:

- Reagents : 2,3-difluorobenzyl bromide, piperazine, K₂CO₃, DMF.

- Conditions : Stirring at room temperature for 6–7 hours, monitored by TLC (hexane:ethyl acetate, 2:1).

- Yield Optimization : Excess benzyl halide (1.2 equiv.) improves alkylation efficiency.

Q. How is structural characterization performed for this compound derivatives?

- Methodological Answer : Combine ¹H/¹³C NMR (e.g., δ ~3.6–2.5 ppm for piperazine CH₂ groups) and LCMS (e.g., [M+H]⁺ at m/z 397.16 for triazole derivatives) . For crystalline derivatives, single-crystal X-ray diffraction (SHELX refinement) confirms chair conformations of the piperazine ring and dihedral angles between aromatic planes (e.g., 40.2° between sulfonyl and difluorobenzyl rings) .

Q. What analytical techniques differentiate structural isomers of piperazine analogs?

- Methodological Answer : Raman microspectroscopy (20 mW laser, 128–256 scans) with multivariate analysis (PCA-LDA) distinguishes isomers like 2-BZP vs. 4-TFMPP. Key spectral regions: 600–800 cm⁻¹ (C-F/C-Cl vibrations) and 1000–1200 cm⁻¹ (C-N stretches) . Example parameters:

| Parameter | Value |

|---|---|

| Laser Power | 20 mW |

| Scans | 128–256 |

| PCA Variance | 99% (PC2–PC4) |

Advanced Research Questions

Q. How can conflicting NMR data for piperazine derivatives be resolved?

- Methodological Answer : Ambiguities in CH₂ proton splitting (e.g., δ 2.58–2.72 ppm ) arise from conformational flexibility. Use variable-temperature NMR to slow ring inversion, resolving split signals. For triazole derivatives, compare experimental coupling constants (J = 19.6 Hz ) with DFT-calculated values to validate stereoelectronic effects.

Q. What computational methods predict binding interactions of this compound in drug discovery?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with homology-modeled receptors (e.g., dopamine D3) assesses fluorine-mediated hydrophobic interactions. For anticancer triazoles, docking scores correlate with experimental IC₅₀ values (e.g., 7c: ΔG = −9.2 kcal/mol) . Validate with MD simulations (AMBER) to analyze fluorine’s role in π-stacking and H-bonding.

Q. How are low-quality X-ray diffraction data handled for piperazine derivatives?

- Methodological Answer : For weakly diffracting crystals (θ < 22.8° ), use SHELXL restraints (DFIX, SIMU) to refine disordered moieties. Validate with Rigaku XtaLAB Synergy data (Mo Kα radiation, 0.28 × 0.24 mm crystal). Example refinement metrics:

| Metric | Value |

|---|---|

| R factor | 0.045 |

| wR factor | 0.114 |

| C–C bond precision | ±0.005 Å |

Q. What strategies optimize Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for piperazine-triazole derivatives?

- Methodological Answer : Use sodium ascorbate (0.6 equiv.) and CuSO₄·5H₂O (0.3 equiv.) in DCM/H₂O (2:1) to minimize Cu(I) oxidation. For sterically hindered azides (e.g., 4-nitrophenyl azide), increase reaction time to 4–6 hours . Monitor regioselectivity via ¹H NMR (triazole proton at δ 7.93–8.06 ppm ).

Q. How do fluorination patterns (2,3-diF vs. 3,4-diF) influence piperazine pharmacology?

- Methodological Answer : Compare log P (2,3-diF: ~2.1; 3,4-diF: ~2.3) and pKa (Δ ~0.5 units ) to assess membrane permeability. In vitro assays (e.g., CYP inhibition) reveal 2,3-diF derivatives reduce metabolic clearance (e.g., 20% vs. 35% for 3,4-diF in human liver microsomes ).

Data Contradiction Analysis

Q. Why do reported yields vary for piperazine-triazole derivatives?